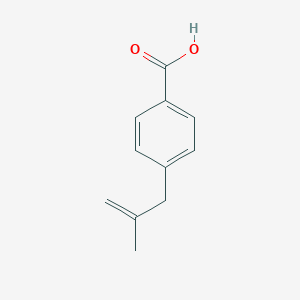

4-(2-Methyl-2-propenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(2-Methyl-2-propenyl)benzoic acid involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction. These steps lead to the formation of liquid crystal intermediates and other complex structures, demonstrating the versatility of synthetic approaches for derivatives of this compound (Qing, 2000).

Molecular Structure Analysis

Molecular and electronic structures of 4-(2-Methyl-2-propenyl)benzoic acid and its derivatives have been studied using density functional theory (DFT) methods. These studies provide insights into the optimized geometry, vibrational spectra, and thermal corrections, enhancing our understanding of the compound's molecular behavior (Hameed, Jalbout, & Trzaskowski, 2007).

Chemical Reactions and Properties

The chemical properties of derivatives of 4-(2-Methyl-2-propenyl)benzoic acid, such as azo-benzoic acids, reveal interesting aspects like acid-base dissociation and azo-hydrazone tautomerism. These reactions are dependent on solvent composition and pH, highlighting the compound's reactivity in different environments (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Physical Properties Analysis

The analysis of physical properties, particularly through the synthesis and characterization of related compounds, reveals their potential for application in ferroelectric and antiferroelectric liquid crystals. Such studies contribute to the development of new materials with tailored physical properties for specific applications (Qing, 2000).

Chemical Properties Analysis

The detailed chemical properties analysis, including spectroscopic investigations and quantum chemical calculations of related compounds, offers deep insights into their molecular vibrations, stability, and intramolecular charge transfer. This information is crucial for designing molecules with desired electronic and optical properties for use in organic light-emitting devices and other applications (Kurt, Okur, Demic, Karpagam, & Sundaraganesan, 2011).

Applications De Recherche Scientifique

Molecular and Electronic Structure Analysis

Theoretical studies have been conducted on molecules with structural similarities to "4-(2-Methyl-2-propenyl)benzoic acid", focusing on their molecular and electronic structures using density functional theory (DFT). These studies help in understanding the chemical behavior and properties of such compounds, which can be crucial for designing new materials and drugs (Hameed, Jalbout, & Trzaskowski, 2007).

Corrosion Inhibition

Compounds structurally related to "4-(2-Methyl-2-propenyl)benzoic acid" have been evaluated for their efficacy as corrosion inhibitors. For instance, certain benzoic acid derivatives have shown significant inhibition efficiency against mild steel corrosion in acidic environments. These studies are crucial for developing safer and more effective corrosion inhibitors for industrial applications (Verma, Quraishi, & Gupta, 2016).

Liquid Crystal Synthesis

Research on the synthesis of liquid crystal intermediates has highlighted the role of certain benzoic acid derivatives in the development of ferroelectric and antiferroelectric liquid crystals. These materials are pivotal in the advancement of display technologies, signaling the importance of benzoic acid derivatives in materials science (Qing, 2000).

Pharmacokinetics

Studies on the pharmacokinetics of compounds containing benzoic acid moieties, such as the investigation of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, provide valuable data on how these compounds are absorbed, distributed, metabolized, and excreted in biological systems. Such research is essential for drug development and understanding the potential therapeutic uses of new compounds (Xu et al., 2020).

Safety And Hazards

“4-(2-Methyl-2-propenyl)benzoic acid” should be handled with care. Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and not breathing dust/fume/gas/mist/vapours/spray . It is also recommended to handle this compound under inert gas and protect it from moisture .

Propriétés

IUPAC Name |

4-(2-methylprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMZPPSIMZAULA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631015 |

Source

|

| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methyl-2-propenyl)benzoic acid | |

CAS RN |

168194-08-9 |

Source

|

| Record name | 4-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B64524.png)